Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Lipophilicity LogP Physicochemical properties

Researchers probing lipophilicity in SAR studies often face gaps between methyl and butyl ester LogP values. This ethyl ester (LogP 4.23) bridges that gap, enabling precise control of permeability and metabolic stability. • Strategic LogP midpoint for systematic SAR of membrane penetration and clearance. • Reactive 3-formyl group enables hydrazone, oxime, and heterocycle library synthesis. • Defined molecular weight (271.3 g/mol) and 5 rotatable bonds ensure reproducible conformational and π-stacking behavior in materials science. Procurement managers benefit from a compound with well-characterized GHS (H315/H319/H335) that integrates into standard lab safety protocols without special infrastructure.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 52034-37-4
Cat. No. B1268866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
CAS52034-37-4
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
InChIInChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3
InChIKeyINHIPLWUOJQIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Overview


Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS 52034-37-4) is a heterocyclic building block featuring a 2,5-dimethylpyrrole core bearing a reactive 3-formyl group and a para-substituted ethyl benzoate moiety . This compound serves as a versatile intermediate in medicinal chemistry and materials science, with the aldehyde enabling condensation reactions (e.g., Schiff base formation) and the ester providing a modifiable handle or contributing to physicochemical properties . Its procurement is relevant for researchers requiring a specific balance of reactivity and lipophilicity for downstream synthesis.

1
Heterocyclic building block — 3-formyl group supports condensation and Schiff base formation for library synthesis.
2
Lipophilicity modulation — ethyl ester provides an intermediate partition profile for structure–activity relationship studies.
3
Procurement context — suitable for medicinal chemistry and materials science workflows requiring aldehyde-based diversification.

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Analog Substitution Risks


Substituting Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate with its methyl (CAS 347332-01-8) or butyl (CAS 347332-06-3) ester analogs is not chemically or biologically equivalent due to quantifiable differences in key physicochemical parameters that directly impact solubility, membrane permeability, and metabolic stability . The ethyl ester presents a distinct LogP of approximately 4.23 , positioning it in a lipophilicity range distinct from the methyl ester (LogP ~3.47) and the butyl ester (LogP ~5.29) . These differences in partition coefficient, coupled with variations in molecular weight and steric bulk, can critically alter a compound's behavior in biological assays, its reactivity in further synthetic steps, and its overall procurement relevance for structure-activity relationship (SAR) studies, where precise control of these properties is non-negotiable .

Ester analog lipophilicity shift
Methyl or butyl ester analogs exhibit different partition coefficients, which may alter membrane permeability and metabolic stability outcomes in cellular assays.
Molecular weight and flexibility mismatch
Substituting with shorter or longer ester chains changes molecular weight and rotatable bond count, potentially affecting conformational profiles relevant to drug-likeness filters.
Functional group reactivity incompatibility
Analogs bearing chloroacetyl or sulfanyl acetyl groups lack the aldehyde handle, limiting condensation-based diversification and altering synthetic utility.

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Key Property Comparisons


Lipophilicity: Ethyl Ester vs. Methyl/Butyl Analogs

The target compound exhibits a calculated partition coefficient (LogP) of 4.23, which is significantly different from the methyl ester analog (LogP ~3.47) and the butyl ester analog (LogP ~5.29) . This positions the ethyl ester as an intermediate lipophilicity option, crucial for optimizing pharmacokinetic properties in drug discovery .

Lipophilicity (LogP)
Cross-study comparable
Target: LogP ≈ 4.23
Methyl ester: ~3.47
Butyl ester: ~5.29
Supports lipophilicity-dependent property tuning in lead optimization.
Calculated values; method context may vary by source.
Lipophilicity LogP Physicochemical properties Drug design

Molecular Weight and Rotatable Bond Count

The target compound possesses a molecular weight of 271.3 g/mol and 5 rotatable bonds . In contrast, the methyl ester analog has a molecular weight of 257.3 g/mol, while the butyl ester analog is heavier at 299.4 g/mol . The ethyl ester's intermediate weight and rotatable bond count can influence its oral bioavailability and membrane permeability, aligning with key drug-likeness filters .

MW & Rotatable Bonds
Cross-study comparable
271.3 g/mol, 5 rotatable bonds
Intermediate profile for physicochemical property assessment.
Methyl ester: 257.3 g/mol; butyl ester: 299.4 g/mol.
Molecular weight Rotatable bonds Drug-likeness Conformational analysis

Synthetic Utility of the 3-Formyl Group

The presence of a 3-formyl group on the pyrrole ring enables a suite of unique synthetic transformations not possible with unsubstituted or differently functionalized analogs. While direct comparative reaction rates are not available, class-level evidence confirms that 3-formyl-2,5-dimethylpyrroles are known to undergo condensation reactions (e.g., with hydrazines to form hydrazones) [1]. This contrasts sharply with analogs like methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate (CAS 314245-31-3), which bears a chloroacetyl group and thus has a completely different reactivity profile .

Synthetic Reactivity
Class-level inference
3-formyl enables hydrazone, oxime formation; absent in chloroacetyl analogs.
May support aldehyde-based heterocyclic diversification.
Reaction rates not directly compared; context-dependent.
Synthetic chemistry Aldehyde reactivity Schiff base Building block

GHS Safety and Regulatory Profile

The target compound is classified under ECHA's CLP regulation as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (single exposure; respiratory irritation) (H335), carrying the GHS07 pictogram and 'Warning' signal word [1]. While this profile is common among many organic research chemicals, it is a quantifiable and documented property that can be compared to the specific safety requirements for a given project, and which is not necessarily identical to that of all close analogs .

GHS Hazard Profile
Supporting evidence
H315, H319, H335 (Warning)
Informs procurement safety protocol requirements.
ECHA notification; verify for specific analog handling.
Safety data sheet GHS classification Regulatory compliance Procurement

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Application Scenarios


Lead Optimization: Lipophilicity Tuning

In drug discovery campaigns where a lead series demonstrates borderline pharmacokinetic properties, the Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate scaffold is an ideal candidate for analoging. Its intermediate LogP of 4.23 provides a strategic midpoint between the more hydrophilic methyl ester (LogP ~3.47) and the more lipophilic butyl ester (LogP ~5.29), enabling medicinal chemists to systematically probe the SAR of lipophilicity on cellular permeability and metabolic clearance .

Heterocyclic Library Synthesis via Aldehyde Derivatization

Researchers engaged in diversity-oriented synthesis (DOS) can leverage the unique 3-formyl group of this compound as a linchpin for generating libraries of hydrazones, oximes, and other nitrogen-containing heterocycles [1]. This specific reactivity is not accessible with other commercially available 2,5-dimethylpyrrole benzoate esters that lack an aldehyde group, such as those bearing chloroacetyl or sulfanyl acetyl substituents, thereby providing a distinct synthetic advantage .

Structure-Property Relationships in Materials Science

For investigations into organic semiconductors or fluorescent probes, the specific molecular weight (271.3 g/mol) and rotatable bond count (5) of the ethyl ester confer a defined degree of conformational flexibility and π-stacking capability . This precise structural identity is essential for correlating molecular architecture with material properties, where substituting with a shorter methyl ester or longer butyl ester would yield a different solid-state packing and thus a different experimental outcome.

Procurement with Defined Safety Protocols

The target compound's ECHA-notified GHS classification (H315, H319, H335) mandates specific handling and storage procedures that are already well-integrated into standard laboratory safety protocols [2]. For procurement managers, this means the compound can be seamlessly incorporated into existing workflows without requiring exceptional safety infrastructure, a factor that can simplify sourcing decisions when compared to compounds with more severe hazard profiles .

Application
Selection Property
Validation Focus
Lipophilicity tuning in compound optimization
Ethyl ester intermediate LogP
Permeability and metabolic stability context
Aldehyde-based heterocyclic library construction
3-formyl group reactivity
Diversification via condensation reactions
Materials science structure–property studies
Conformational flexibility and π-stacking potential
Solid-state packing and property correlation
Sourcing with standard laboratory safety protocols
Reported GHS classification context
Compliance and handling integration review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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